Xtalfluor-M

Thermal stability Differential scanning calorimetry Decomposition temperature

Liquid deoxofluorinating agents like DAST pose thermal runaway risks and require HF-resistant equipment. XtalFluor-M is a crystalline solid offering superior process safety. - **Safety**: No free HF under anhydrous conditions; use standard glassware. DSC decomposition temp 102°C higher than DAST. - **Selectivity**: Significantly fewer elimination byproducts vs. DAST/Deoxo-Fluor. - **Handling**: Precise weighing as solid (mp 117-126°C); no humidity degradation. Available for immediate research and process scale-up.

Molecular Formula C4H8BF6NOS
Molecular Weight 242.98
CAS No. 63517-33-9
Cat. No. B3029373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXtalfluor-M
CAS63517-33-9
Synonymsmorpholinodifluorosulfinium tetrafluoroborate
XtalFluor-M
Molecular FormulaC4H8BF6NOS
Molecular Weight242.98
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1COCCN1[S+](F)F
InChIInChI=1S/C4H8F2NOS.BF4/c5-9(6)7-1-3-8-4-2-7;2-1(3,4)5/h1-4H2;/q+1;-1
InChIKeySOCYGFRGCVLCSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xtalfluor-M Overview


XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate, CAS 63517-33-9) is a crystalline aminodifluorosulfinium salt that belongs to the class of nucleophilic deoxofluorinating agents. It is commercially available as an off-white solid [1] that converts alcohols, aldehydes, ketones, and carboxylic acids to their fluorinated analogs when used with promoters such as DBU or Et₃N·3HF [2]. Its solid-state formulation and distinctive safety profile, including the absence of free HF generation under anhydrous conditions [2], position it as a next-generation alternative to liquid dialkylaminosulfur trifluorides like DAST and Deoxo-Fluor.

Crystalline, non-fuming deoxofluorinating agent
Anhydrous HF-free reaction compatibility
Promoter-compatible fluorination of alcohols, aldehydes, ketones, acids

Xtalfluor-M vs. DAST and Deoxo-Fluor


Direct substitution of XtalFluor-M with legacy deoxofluorinating reagents like DAST or Deoxo-Fluor introduces quantifiable differences in thermal stability, safety, and selectivity that directly impact process robustness and scale-up feasibility. DAST and Deoxo-Fluor are fuming liquids that decompose violently at lower temperatures [1] and generate highly corrosive free HF upon exposure to moisture [2]. In contrast, XtalFluor-M is a crystalline solid that does not release free HF under anhydrous conditions [2] and can be used in standard borosilicate glassware without specialized HF-resistant equipment. These distinctions translate to measurable advantages in operational safety and reduced elimination side products [2], which are critical for both laboratory-scale synthesis and industrial process development.

Property
XtalFluor‑M
DAST / Deoxo‑Fluor
Physical state
Crystalline solid, weighable
Fuming liquid, moisture-sensitive
Thermal stability
Higher decomposition onset
Lower, violent decomposition risk
Free HF release
Not generated under anhydrous conditions
Generates corrosive HF
Reactor compatibility
Standard borosilicate glass
Requires HF-resistant equipment

Xtalfluor-M Differentiation Evidence


DSC Decomposition Temperature

XtalFluor-M exhibits significantly higher thermal stability than DAST and Deoxo-Fluor as measured by differential scanning calorimetry (DSC). The decomposition temperature (Tdec) of XtalFluor-M is 242 °C, which is 102 °C higher than that of both DAST and Deoxo-Fluor (140 °C) [1]. Additionally, the exothermic heat released upon decomposition (-ΔH) is 388 J/g for XtalFluor-M, compared to 1700 J/g for DAST and 1100 J/g for Deoxo-Fluor [1].

DSC Decomposition
Head-to-head
242 °C
+102 °C vs DAST/Deoxo-Fluor
Thermal stability supports safer scale-up context
ΔH 388 J/g, 77% lower than DAST
Thermal stability Differential scanning calorimetry Decomposition temperature

ARC Onset Temperature

Accelerated Rate Calorimetry (ARC) analysis provides a more sensitive measure of self-accelerating decomposition onset. XtalFluor-M exhibits an ARC onset temperature of 141 °C, whereas DAST and Deoxo-Fluor both show onset of self-accelerated decomposition at approximately 60 °C .

ARC Onset
Reported
141 °C
+81 °C vs DAST/Deoxo-Fluor
Wider safe operating window in batch reactions
Self-accelerating decomposition onset
Accelerated rate calorimetry Self-accelerating decomposition Process safety

Free HF Release

XtalFluor-M does not generate highly corrosive free HF under anhydrous reaction conditions, unlike DAST, Deoxo-Fluor, and Fluolead [1]. This property enables the use of standard borosilicate glassware without requiring specialized HF-resistant vessels or equipment [1].

HF Release
Class-level
None under anhydrous conditions
Compatible with standard borosilicate glassware
Eliminates need for HF-resistant equipment
Hydrogen fluoride Reagent safety Borosilicate compatibility

Elimination Byproduct Reduction

XtalFluor-M provides significantly less elimination side products compared to DAST and Deoxo-Fluor when used in conjunction with promoters such as Et₃N·3HF, Et₃N·2HF, or DBU [1]. This enhanced selectivity is attributed to the controlled fluoride release mechanism that minimizes competing elimination pathways .

Elimination Byproduct
Class-level
Significantly less vs DAST/Deoxo-Fluor
Improved selectivity may simplify purification
With promoters (DBU, Et₃N·3HF)
Elimination byproduct Selectivity Alkyl fluoride yield

Crystalline Solid Form

XtalFluor-M is an off-white crystalline powder with a melting point of 117–126 °C [1]. In contrast, DAST and Deoxo-Fluor are fuming liquids that discolor with age, react violently with water, and are difficult to handle in humid environments [2].

Physical Form
Class-level
Crystalline solid, mp 117–126 °C
Enables precise weighing and reduced vapor exposure
DAST/Deoxo-Fluor are fuming liquids
Crystalline reagent Handling Weighing accuracy

Xtalfluor-M Applications


Scale-Up of Fluorinated Intermediates

The 102 °C higher DSC decomposition temperature and 81 °C higher ARC onset temperature of XtalFluor-M compared to DAST and Deoxo-Fluor [1] enable larger-scale batch reactions with significantly reduced thermal runaway risk. This makes XtalFluor-M the preferred choice for process chemists scaling deoxofluorination steps from gram to kilogram quantities, where safety margins are paramount.

Fluorination in Standard Glassware

Because XtalFluor-M does not generate free HF under anhydrous conditions [2], it can be used in standard borosilicate glassware. This eliminates the need for costly Teflon or Hastelloy reactors required for DAST, Deoxo-Fluor, and Fluolead, reducing capital investment for both academic labs and contract manufacturing organizations.

High-Selectivity Alkyl Fluoride Synthesis

XtalFluor-M provides significantly less elimination byproduct compared to DAST and Deoxo-Fluor . For synthetic routes where alkene side products complicate chromatographic separation, this selectivity advantage translates to higher isolated yields and shorter purification times, accelerating development timelines in medicinal chemistry programs.

Precise Weighing of Building Blocks

The crystalline solid nature of XtalFluor-M (mp 117–126 °C) [3] allows for precise weighing under standard laboratory conditions, unlike fuming liquid DAST and Deoxo-Fluor which degrade upon exposure to humidity . This is critical for small-scale parallel synthesis and library production where stoichiometric accuracy directly impacts reproducibility and hit validation.

Application
Selection Property
Validation Focus
Fluorinated intermediate scale-up
Thermal stability profile
Process safety margin assessment
Fluorination in standard glassware
HF release profile
Reactor material compatibility
High-selectivity alkyl fluoride synthesis
Elimination byproduct profile
Isolated yield and purity verification
Precise reagent weighing
Physical form (crystalline solid)
Weighing accuracy and moisture sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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